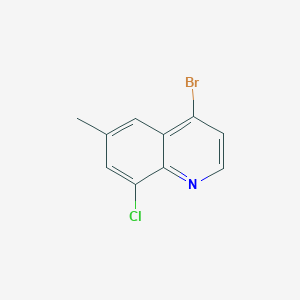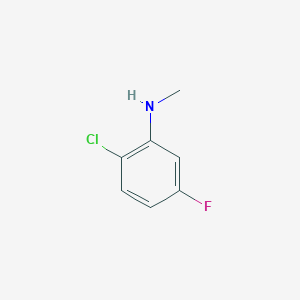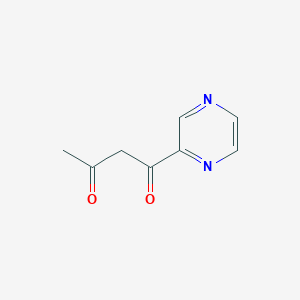
1-(2-Pyrazinyl)-1,3-butanedione
Descripción general
Descripción
1-(2-Pyrazinyl)piperazine is a compound that appears as a yellow crystalline powder or chunks . It’s used in laboratory chemicals .
Synthesis Analysis
Pyrazines can be synthesized chemically or biologically . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the structure of diphenyl N-(2-pyrazinyl carbonyl) phosphoramidate was analyzed using HS mapping, with the shape index ranging from –1.0 Å to 1.0 Å, and d norm ranging from –0.277 Å to 1.623 Å .
Physical and Chemical Properties Analysis
1-(2-Pyrazinyl)piperazine appears as a yellow crystalline powder or chunks . It’s considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .
Aplicaciones Científicas De Investigación
Preparation and Characterization of Pyrazolo[1,5-a]Pyrimidines : This study discusses the reaction of 1-Phenyl-1,3-butanedione with 3(5)-amino-1H-pyrazoles to yield mixtures of pyrazolo[1,5-a] pyrimidines, identified by 1H NMR (Maquestiau, Taghret, & Eynde, 2010).
Regioselectivity in the Formation of 2-Pyrazolylthiazoles : This research explores the reaction of 2-hydrazinothiazoles with 1-thienyl- and 1-furyl-1,3-butanediones, leading to the formation of pyrazoles and pyrazolines, highlighting the influence of acid concentration and substituents on regioselectivity (Denisova et al., 2002).
Hindered Rotation in Enol Forms of α-(9-Fluorenyl)-β-diketones and Derived Pyrazoles : This study examines the slow rotation around Csp2–Csp3 bonds in the enol forms of 3-(9-fluorenyl)-2,4-pentanedione and 2-(9-fluorenyl)-1-phenyl-1,3-butanedione, and the corresponding bonds in derived pyrazoles (Moreno-Mañas, Gonzalez, Marquet, & Sánchez-Ferrando, 1988).
Double Schiff Base Adducts of 2,3-Butanedione with Glycine : This paper discusses the formation of pyrazine rings through the double addition of amino acids to 1,2-dicarbonyl compounds like 2,3-butanedione, emphasizing the unexpected formation of various methylpyrazines (Guerra & Yaylayan, 2012).
Properties of 2,3-Butanedione as a Photosensitizer for Dental Resin Composites : This research explores the use of 2,3-butanedione as a visible light photosensitizer for dental resin composites, comparing its effectiveness with other photosensitizers (Sun & Chae, 2000).
Oxidation of Alkenes with H2O2 Catalyzed by Mn(II)/Pyridine-2-carboxylic Acid and Role of Ketones : This study demonstrates a method for epoxidation of electron-rich alkenes using H2O2, where butanedione plays a central role in activating H2O2 (Dong et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-pyrazin-2-ylbutane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-6(11)4-8(12)7-5-9-2-3-10-7/h2-3,5H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAGSOBNLONXEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=NC=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


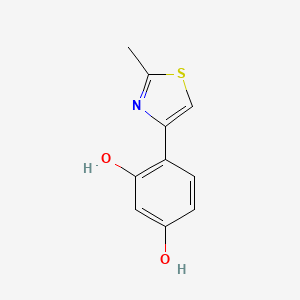
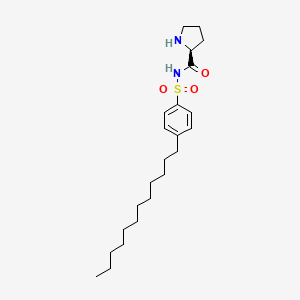
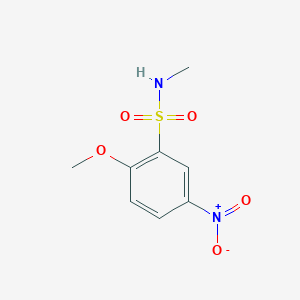
![N-[(8alpha,9S)-6'-Methoxycinchonan-9-yl]-N'-[(2S)-2-pyrrolidinylMethyl]-Thiourea](/img/structure/B3079410.png)
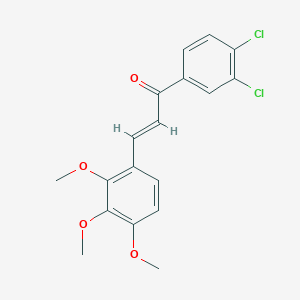
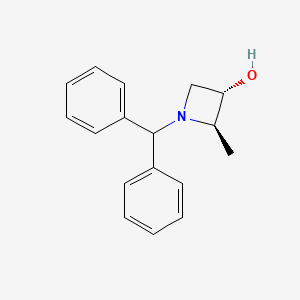
![8-Methoxy-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3079449.png)
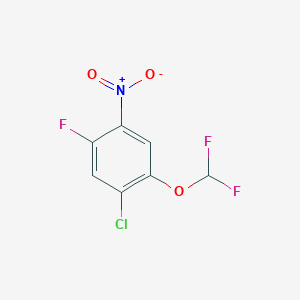
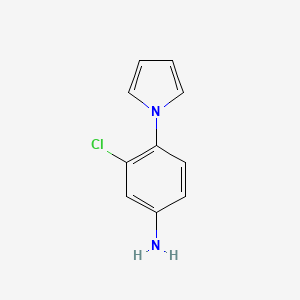
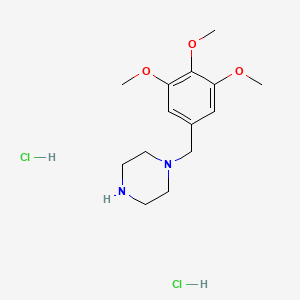
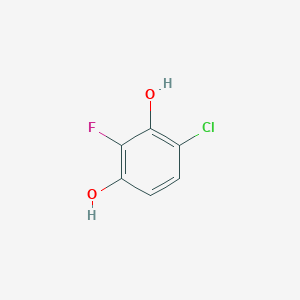
![1,2-Bis[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]disilene](/img/structure/B3079497.png)
